molecular formula C14H13N3O3 B2630134 1-Benzyl-3-(3-nitrophenyl)urea CAS No. 13141-77-0

1-Benzyl-3-(3-nitrophenyl)urea

Cat. No.: B2630134
CAS No.: 13141-77-0
M. Wt: 271.276
InChI Key: SYEVCFUGEAHLKC-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-nitrophenyl)urea is an organic compound with the molecular formula C14H13N3O3 It is a derivative of urea, featuring a benzyl group attached to the nitrogen atom and a nitrophenyl group attached to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(3-nitrophenyl)urea can be synthesized through the nucleophilic addition of benzylamine to 3-nitrophenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using water as a solvent and avoiding hazardous reagents, can be applied to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl or aryl halides, base (e.g., sodium hydride).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-(3-nitrophenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-nitrophenyl)urea depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can interact with specific amino acid residues in the enzyme, while the benzyl group provides additional hydrophobic interactions .

Comparison with Similar Compounds

    1-Benzyl-3-(4-nitrophenyl)urea: Similar structure but with the nitro group in the para position.

    1-Benzyl-3-(2-nitrophenyl)urea: Similar structure but with the nitro group in the ortho position.

    1-Benzyl-3-phenylurea: Lacks the nitro group, resulting in different chemical properties.

Uniqueness: 1-Benzyl-3-(3-nitrophenyl)urea is unique due to the presence of the nitro group in the meta position, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its ortho and para counterparts .

Properties

IUPAC Name

1-benzyl-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-14(15-10-11-5-2-1-3-6-11)16-12-7-4-8-13(9-12)17(19)20/h1-9H,10H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEVCFUGEAHLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13141-77-0
Record name 1-BENZYL-3-(3-NITROPHENYL)UREA
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